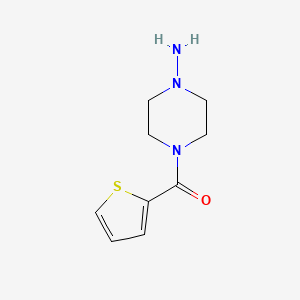
1-Amino-4-(2-thenoyl)piperazine
Cat. No. B8320112
M. Wt: 211.29 g/mol
InChI Key: BNNZUVIYCNCVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05250528
Procedure details


To a solution of 1-nitroso-4-(2-thenoyl)piperazine (1.78 g) in a mixture of acetic acid (8 ml) and water (8 ml) was added Zn powder (1.55 g) in several portions at 6°-15° C. The suspension was stirred for 1.5 hours below 10° C. To the mixture was added acetic acid (4 ml) and Zn powder (780 mg) at 8°-12° C. The mixture was stirred for 2 hours at ambient temperature. To the suspension was added 17% aqueous sodium hydroxide solution (70 ml). The insoluble materials were filtered off. The aqueous layer was extracted with dichloromethane. The combined organic layers were dried and concentrated in vacuo. The residue was purified by column chromatography on silica gel (elution by 5% methanol in dichloromethane) to yield 1-amino-4-(2-thenoyl)piperazine (1.17 g) as a pale yellow syrup.
Name
1-nitroso-4-(2-thenoyl)piperazine
Quantity
1.78 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[N:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9](=[O:15])[C:10]2[S:14][CH:13]=[CH:12][CH:11]=2)[CH2:5][CH2:4]1)=O.[OH-].[Na+]>C(O)(=O)C.O.[Zn]>[NH2:1][N:3]1[CH2:8][CH2:7][N:6]([C:9](=[O:15])[C:10]2[S:14][CH:13]=[CH:12][CH:11]=2)[CH2:5][CH2:4]1 |f:1.2|
|
Inputs


Step One
|
Name
|
1-nitroso-4-(2-thenoyl)piperazine
|
|
Quantity
|
1.78 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)N1CCN(CC1)C(C1=CC=CS1)=O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.55 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Four
|
Name
|
|
|
Quantity
|
780 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred for 1.5 hours below 10° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 2 hours at ambient temperature
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble materials were filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic layers were dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica gel (elution by 5% methanol in dichloromethane)
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NN1CCN(CC1)C(C1=CC=CS1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.17 g | |
| YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

